Diethyl 4-bromophenylmalonate

Description

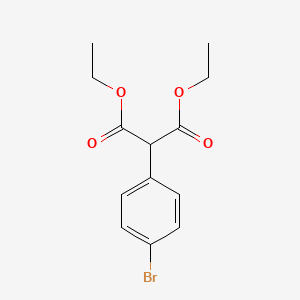

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-bromophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVEYWBDFTMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441216 | |

| Record name | DIETHYL 4-BROMOPHENYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93139-85-6 | |

| Record name | DIETHYL 4-BROMOPHENYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 4-bromophenylmalonate molecular weight

An In-depth Technical Guide to Diethyl 4-bromophenylmalonate: Synthesis, Characterization, and Applications

Abstract

Diethyl 4-bromophenylmalonate is a pivotal chemical intermediate, valued for its versatile role in the synthesis of complex organic molecules. Its structure, featuring a reactive malonic ester moiety and a functionalizable brominated aromatic ring, makes it a strategic building block, particularly in the field of medicinal chemistry and drug development. The bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions, while the malonate group is a precursor to a wide array of functionalities. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough discussion of the analytical techniques required for its structural verification and quality control. Tailored for researchers, chemists, and professionals in drug discovery, this document offers the foundational knowledge and practical insights necessary to effectively utilize Diethyl 4-bromophenylmalonate in advanced scientific applications.

Introduction: The Strategic Importance of Diethyl 4-bromophenylmalonate

In the landscape of organic synthesis, certain molecules serve as fundamental starting points for the construction of elaborate molecular architectures. Diethyl 4-bromophenylmalonate is one such cornerstone. As a derivative of both phenylacetic acid and diethyl malonate, it combines the structural features of two highly valuable synthons. Phenylacetic acid derivatives are precursors to numerous biologically active compounds, including analgesics and antibacterial agents[1]. Similarly, diethyl malonate is a classic C2 synthon, renowned for its utility in forming carbon-carbon bonds through reactions like the malonic ester synthesis[2][3].

The strategic placement of a bromine atom on the phenyl ring at the para-position significantly enhances the synthetic utility of the molecule. This halogen acts as a versatile functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are central to modern drug discovery for creating complex scaffolds from simpler precursors. Consequently, Diethyl 4-bromophenylmalonate is not just a passive intermediate but an active and powerful tool for medicinal chemists aiming to develop novel therapeutic agents[4]. This guide details the critical technical aspects of this compound, from its fundamental properties to its practical synthesis and characterization.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. These parameters govern its reactivity, solubility, and handling requirements.

Key Identifiers and Properties

The essential data for Diethyl 4-bromophenylmalonate are summarized in the table below. This information is critical for accurate record-keeping, safety assessments, and experimental design.

| Property | Value | Source |

| IUPAC Name | Diethyl 2-(4-bromophenyl)propanedioate | N/A |

| CAS Number | 93139-85-6 | |

| Molecular Formula | C₁₃H₁₅BrO₄ | |

| Molecular Weight | 315.16 g/mol | |

| Physical Form | Solid | |

| InChI Key | NEEVEYWBDFTMKS-UHFFFAOYSA-N | |

| Canonical SMILES | Brc1ccc(cc1)C(C(=O)OCC)C(=O)OCC |

Molecular Structure

The structure of Diethyl 4-bromophenylmalonate is foundational to its chemical behavior. The diagram below illustrates the key functional groups: the diethyl ester moieties, the central alpha-carbon, and the para-substituted bromophenyl ring.

Caption: Chemical structure of Diethyl 4-bromophenylmalonate.

Synthesis and Mechanism

The synthesis of Diethyl 4-bromophenylmalonate is most reliably achieved via the malonic ester synthesis , a classic and robust method for forming substituted acetic acids and their esters. This pathway involves the alkylation of a diethyl malonate enolate with a suitable electrophile, in this case, 4-bromobenzyl bromide.

Synthetic Pathway Overview

The reaction proceeds in two primary stages:

-

Deprotonation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the acidic α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate nucleophile. The choice of sodium ethoxide is strategic; it prevents transesterification because the ethoxide anion matches the ester groups of the malonate.

-

Nucleophilic Substitution (Sₙ2): The resulting malonate enolate attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the new carbon-carbon bond.

Caption: Synthetic workflow for Diethyl 4-bromophenylmalonate.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of Diethyl 4-bromophenylmalonate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

-

Diethyl malonate (1.05 eq.)

-

4-Bromobenzyl bromide (1.0 eq.)

-

Sodium metal (1.1 eq.)

-

Absolute Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Step-by-Step Synthesis Procedure

-

Preparation of Sodium Ethoxide: Carefully add sodium metal pieces (1.1 eq.) to a flask containing anhydrous absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.05 eq.) dropwise via a dropping funnel while stirring. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

-

Alkylation Reaction: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous ethanol or diethyl ether. Add this solution dropwise to the stirred enolate mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quench and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of cold water or saturated NH₄Cl solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by vacuum distillation or column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient to afford the pure Diethyl 4-bromophenylmalonate as a solid.

Spectroscopic and Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the product. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.

Caption: Analytical workflow for product characterization.

Expected Spectral Data

The following table summarizes the expected spectral characteristics for Diethyl 4-bromophenylmalonate, based on its structure and data from analogous compounds[5][6][7].

| Technique | Expected Observations |

| ¹H NMR | δ 7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom. δ 7.1-7.2 ppm (d, 2H): Aromatic protons meta to the bromine atom. δ 4.1-4.3 ppm (q, 4H): Methylene protons (-OCH₂CH₃) of the two ethyl ester groups. δ 3.5-3.6 ppm (s, 1H): Benzylic proton (-CH-). δ 1.2-1.3 ppm (t, 6H): Methyl protons (-OCH₂CH₃) of the two ethyl ester groups. |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbons (C=O) of the ester groups. δ ~135-138 ppm: Aromatic C-CH. δ ~132 ppm: Aromatic C-Br. δ ~129 ppm: Aromatic CH carbons. δ ~62 ppm: Methylene carbons (-OCH₂) of the ester groups. δ ~55 ppm: Benzylic carbon (-CH-). δ ~14 ppm: Methyl carbons (-CH₃) of the ester groups. |

| IR (cm⁻¹) | ~2980 cm⁻¹: Aliphatic C-H stretch. ~1730-1750 cm⁻¹: Strong C=O stretch (ester carbonyl). ~1200-1300 cm⁻¹: C-O stretch (ester). ~1000-1100 cm⁻¹: C-Br stretch. |

| Mass Spec. | m/z: Molecular ion peak [M]⁺ at ~314/316 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation: Characteristic losses of -OC₂H₅, -COOC₂H₅, and the entire diethyl malonate moiety. |

Safety, Handling, and Storage

Diethyl 4-bromophenylmalonate requires careful handling due to its potential hazards.

-

Hazard Classifications: Irritating to the eyes, respiratory system, and skin.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Diethyl 4-bromophenylmalonate is a high-value synthetic intermediate with significant potential in organic synthesis and pharmaceutical development. Its straightforward synthesis via the malonic ester pathway, combined with its dual functionality, makes it an accessible and powerful tool for creating novel molecular entities. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any researcher seeking to leverage its full potential in their work. The protocols and data presented herein provide a solid, trustworthy foundation for the confident application of this versatile compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 367432, Diethyl (4-bromobenzylidene)malonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl dibromomalonate in NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate in NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14411016, Diethyl (4-bromobutyl)phosphonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate in NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate in NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl benzalmalonate. Retrieved from [Link]

-

YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Diethyl Malonate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl.... Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.

-

ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Retrieved from [Link]

Sources

- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 2. guidechem.com [guidechem.com]

- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. DIETHYL BROMOMALONATE(685-87-0) 1H NMR [m.chemicalbook.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. rsc.org [rsc.org]

Navigating the Physicochemical Landscape of Diethyl 4-bromophenylmalonate: An In-depth Technical Guide

For Immediate Release

Shanghai, China – February 2, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical properties of Diethyl 4-bromophenylmalonate. While specific experimental data for some properties of this compound remain elusive in readily accessible literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization.

Introduction: The Significance of Diethyl 4-bromophenylmalonate

Diethyl 4-bromophenylmalonate is a halogenated aromatic malonic ester of significant interest in organic synthesis. Its structure, featuring a reactive malonate core and a functionalized phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. A precise understanding of its physical properties is paramount for its effective use in reaction design, process scale-up, and quality control.

Core Physicochemical Identifiers

A baseline characterization of Diethyl 4-bromophenylmalonate is established through its fundamental identifiers. This information is crucial for accurate documentation, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅BrO₄ | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| CAS Number | 93139-85-6 | [1] |

| Physical Form | Solid |

Elucidating Key Physical Properties: A Methodological Approach

Melting Point

The melting point is a critical indicator of a solid's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry Diethyl 4-bromophenylmalonate is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Causality of Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point

As Diethyl 4-bromophenylmalonate is a solid at room temperature, its boiling point is expected to be significantly high and will likely require measurement under reduced pressure (vacuum distillation) to prevent decomposition.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

This method is suitable for high-boiling point compounds that may decompose at atmospheric pressure.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

-

Sample and Boiling Chips: The Diethyl 4-bromophenylmalonate sample and a few boiling chips or a magnetic stir bar are placed in the distillation flask.

-

Evacuation: The system is carefully evacuated to the desired pressure.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature, along with the corresponding pressure, is the boiling point at that pressure.

Causality of Experimental Choices:

-

Reduced Pressure: Lowers the boiling point of the liquid, allowing it to distill at a temperature below its decomposition point.

-

Boiling Chips/Stir Bar: Promote smooth boiling and prevent bumping.

-

Thermometer Placement: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Diagram of Vacuum Distillation Setup:

Caption: Apparatus for boiling point determination under reduced pressure.

Density

The density of a solid organic compound can be determined using the displacement method.

Experimental Protocol: Density Determination by Liquid Displacement

This method relies on Archimedes' principle.

Step-by-Step Methodology:

-

Mass Measurement: A known mass of Diethyl 4-bromophenylmalonate is accurately weighed.

-

Liquid Selection: An inert liquid in which the compound is insoluble is chosen (e.g., a saturated hydrocarbon).

-

Volume Measurement: A known volume of the inert liquid is placed in a graduated cylinder.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Causality of Experimental Choices:

-

Inert and Insoluble Liquid: Prevents any chemical reaction or dissolution of the solid, which would lead to inaccurate volume measurements.

-

Accurate Weighing and Volume Measurement: These are critical for obtaining a precise density value.

Refractive Index

The refractive index of a solid can be measured using a refractometer, provided the solid can be prepared with a flat, polished surface.

Experimental Protocol: Refractive Index Measurement of a Solid

Step-by-Step Methodology:

-

Sample Preparation: A sample of Diethyl 4-bromophenylmalonate is melted and allowed to solidify on a flat surface to create a smooth face, or a single crystal with a suitable face is used.

-

Refractometer Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Placement: A small amount of a contact liquid with a refractive index higher than that of the sample is applied to the prism of the refractometer. The solid sample is then placed on top of the contact liquid.

-

Measurement: The refractive index is read from the instrument's scale or digital display.

Causality of Experimental Choices:

-

Flat Surface: A smooth surface is essential for the light to be refracted uniformly at the interface.

-

Contact Liquid: Ensures good optical contact between the solid sample and the refractometer prism.

Solubility

A qualitative assessment of solubility in a range of solvents provides valuable information about the polarity and potential reactivity of the compound.

Experimental Protocol: Qualitative Solubility Testing

Step-by-Step Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, acetone, toluene, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used to test for acidic or basic functional groups.

-

Procedure: A small, measured amount of Diethyl 4-bromophenylmalonate (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble.

Causality of Experimental Choices:

-

Range of Solvents: Provides a comprehensive profile of the compound's solubility characteristics, from which its relative polarity can be inferred.

-

Acidic and Basic Solutions: Can indicate the presence of functional groups that can be protonated or deprotonated, leading to salt formation and increased aqueous solubility.

Diagram of Solubility Testing Logic:

Caption: Logical flow for qualitative solubility analysis.

Synthesis and Purification Considerations

The physical properties of Diethyl 4-bromophenylmalonate are intrinsically linked to its purity. A common synthetic route involves the reaction of 4-bromophenylacetic acid with diethyl carbonate or the alkylation of diethyl malonate with a suitable 4-bromobenzyl halide.

Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is guided by the solubility data obtained as described above. The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before determining its physical properties.

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of Diethyl 4-bromophenylmalonate. While a lack of readily available experimental data presents a challenge, the detailed methodologies outlined herein offer a clear path for researchers to characterize this important synthetic building block. The application of these robust experimental protocols will ensure the generation of high-quality, reliable data, thereby facilitating the continued use and exploration of Diethyl 4-bromophenylmalonate in the fields of chemical synthesis and drug discovery.

References

Sources

An In-depth Technical Guide to Diethyl 2-(4-bromophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Diethyl 2-(4-bromophenyl)propanedioate, a key chemical intermediate in synthetic organic chemistry and drug discovery. We will delve into its precise chemical identity, including its IUPAC name and structural properties, explore its synthesis with a focus on modern catalytic methods, and discuss its significant applications in medicinal chemistry, particularly as an analogue to a key precursor in the synthesis of the endothelin receptor antagonist, Macitentan. This document will further provide detailed experimental protocols, analyses of its chemical reactivity, and relevant mechanistic insights to empower researchers in their drug development endeavors.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The correct and unambiguous identification of a chemical entity is paramount in scientific research. The compound commonly referred to as Diethyl 4-bromophenylmalonate is systematically named diethyl 2-(4-bromophenyl)propanedioate according to IUPAC nomenclature.

The structure consists of a central malonic ester core, specifically the diethyl ester of propanedioic acid. This core is substituted at the second carbon position (the α-carbon) with a 4-bromophenyl group.

Molecular Structure:

Caption: 2D Structure of diethyl 2-(4-bromophenyl)propanedioate.

Physicochemical Properties

A summary of the key physicochemical properties of diethyl 2-(4-bromophenyl)propanedioate is provided in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value |

| IUPAC Name | diethyl 2-(4-bromophenyl)propanedioate |

| CAS Number | 93139-85-6 |

| Molecular Formula | C₁₃H₁₅BrO₄ |

| Molecular Weight | 315.16 g/mol |

| Appearance | Solid |

| Boiling Point | 190-192 °C at 16 Torr |

Synthesis of Diethyl 2-(4-bromophenyl)propanedioate

The synthesis of α-aryl malonic esters, such as diethyl 2-(4-bromophenyl)propanedioate, presents a unique challenge. The direct alkylation of diethyl malonate with aryl halides is generally inefficient due to the lower electrophilicity of aryl halides compared to alkyl halides. Therefore, alternative synthetic strategies, primarily involving transition metal catalysis, are employed.

Copper-Catalyzed Ullmann Condensation

A robust and widely applicable method for the synthesis of α-aryl malonates is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with diethyl malonate in the presence of a copper catalyst and a suitable base.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

A particularly effective protocol for this transformation involves the use of copper(I) iodide as the catalyst, 2-phenylphenol as a ligand, and cesium carbonate as the base.[1] This system allows for the coupling of aryl iodides with diethyl malonate under relatively mild conditions, offering good to excellent yields and tolerating a variety of functional groups.[1]

Experimental Protocol: Copper-Catalyzed Arylation of Diethyl Malonate [1]

-

Reaction Setup: To an oven-dried, argon-flushed flask, add copper(I) iodide (5 mol%), 2-phenylphenol (10 mol%), and cesium carbonate (2.0 equivalents).

-

Addition of Reactants: Add the aryl iodide (1.0 equivalent) and diethyl malonate (1.2 equivalents) to the flask.

-

Solvent: Add anhydrous toluene as the solvent.

-

Reaction Conditions: Stir the reaction mixture at 70 °C for 24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a plug of Celite and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2-(4-bromophenyl)propanedioate.

The choice of a ligand, such as 2-phenylphenol, is critical in this reaction as it can prevent the formation of byproducts and decomposition of the product.[1]

Applications in Drug Development

Diethyl malonate and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds.[2] The α-aryl malonate motif is a key structural element in many biologically active molecules.

Analogue to a Key Intermediate in Macitentan Synthesis

While the dimethyl ester of 2-(4-bromophenyl)propanedioate is a direct intermediate in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, the diethyl ester serves as a close and synthetically relevant analogue.[3] The synthesis of Macitentan highlights the importance of this class of compounds in accessing complex pharmaceutical targets.

The general synthetic strategy involves the use of the 2-(4-bromophenyl)propanedioate core as a scaffold for the introduction of further chemical complexity, ultimately leading to the final drug molecule.

Synthetic Relevance to Macitentan:

Caption: Simplified role of the malonate core in Macitentan synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of diethyl 2-(4-bromophenyl)propanedioate is primarily governed by the presence of the acidic α-hydrogen and the two ester functionalities.

Acidity of the α-Hydrogen

The hydrogen atom on the carbon bearing the 4-bromophenyl group is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for deprotonation with a suitable base to form a stable enolate, which can then act as a nucleophile in a variety of reactions, including alkylations and acylations.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding 2-(4-bromophenyl)propanoic acid. This reaction pathway is a common strategy for the synthesis of α-aryl carboxylic acids, which are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of the Ullmann Condensation

The Ullmann condensation for the C-arylation of malonates is believed to proceed through a copper-catalyzed cycle. A plausible mechanism involves the following key steps:

-

Oxidative Addition: The active copper(I) catalyst undergoes oxidative addition to the aryl halide.

-

Ligand Exchange: The malonate enolate displaces a ligand on the copper center.

-

Reductive Elimination: The aryl and malonate groups couple, and the desired product is eliminated, regenerating the copper(I) catalyst.

Ullmann Condensation Mechanism:

Caption: Simplified catalytic cycle of the Ullmann condensation.

Spectroscopic Data

(Note: As of the last update, specific, publicly available, and citable spectroscopic data for diethyl 2-(4-bromophenyl)propanedioate is limited. The following are predicted and expected spectral characteristics based on the structure and data from analogous compounds.)

-

¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, a singlet for the α-proton, and signals in the aromatic region corresponding to the 4-bromophenyl group.

-

¹³C NMR: Expected signals would include those for the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, the α-carbon, and the carbons of the 4-bromophenyl ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching, and absorptions corresponding to the aromatic ring and the C-Br bond.

Conclusion

Diethyl 2-(4-bromophenyl)propanedioate is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring modern catalytic methods like the Ullmann condensation, is achievable and provides access to a key structural motif found in various biologically active compounds. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this compound in the creation of novel therapeutics.

References

-

Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]

- Google Patents. (n.d.). Method for preparing macitentan.

-

PubChem. (n.d.). Diethyl (4-bromobenzylidene)malonate. Retrieved February 2, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. Retrieved February 2, 2026, from [Link]

-

WIPO. (n.d.). WO/2017/191565 PROCESS FOR PREPARATION OF MACITENTAN. Retrieved February 2, 2026, from [Link]

Sources

The Synthesis and Significance of Diethyl 4-bromophenylmalonate: A Technical Guide for Chemical Innovators

Introduction: A Versatile Scaffold in Modern Drug Discovery

Diethyl 4-bromophenylmalonate is a key chemical intermediate whose strategic importance in the landscape of pharmaceutical and materials science cannot be overstated. This disubstituted malonic ester serves as a pivotal building block for the synthesis of a diverse array of more complex molecular architectures, particularly those exhibiting valuable biological activities. The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, while the malonate ester moiety offers a versatile platform for chain elongation and functional group manipulation. This guide provides an in-depth exploration of the synthesis, discovery, and applications of diethyl 4-bromophenylmalonate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the historical evolution of its synthesis, detail contemporary and robust synthetic protocols, and illuminate its role as a precursor to innovative therapeutic agents.

Historical Perspective and the Evolution of Synthetic Strategies

While a singular "discovery" of diethyl 4-bromophenylmalonate is not prominently documented, its emergence is intrinsically linked to the broader development of methods for the arylation of active methylene compounds. Early approaches to the synthesis of arylmalonic esters were often arduous, relying on classical methods that lacked the efficiency and substrate scope of modern techniques.

Historically, the formation of carbon-carbon bonds between an aromatic ring and a malonate has been a significant challenge in organic synthesis. The classical Ullmann condensation , a copper-catalyzed reaction, represents one of the earliest strategies for such transformations.[1] Although groundbreaking for its time, the traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting its applicability to a narrow range of substrates.[1]

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of arylated compounds. The Buchwald-Hartwig amination , for instance, demonstrated the power of palladium catalysis in forming carbon-heteroatom bonds and paved the way for related C-C bond-forming reactions.[2] These advancements laid the groundwork for the development of highly efficient and versatile methods for the synthesis of α-aryl carbonyl compounds, including diethyl 4-bromophenylmalonate.

Modern Synthetic Methodologies: A Comparative Analysis

Contemporary organic synthesis offers several powerful methods for the preparation of diethyl 4-bromophenylmalonate, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient. These modern techniques provide significant advantages over classical methods in terms of yield, reaction conditions, and functional group tolerance.

Palladium-Catalyzed α-Arylation of Diethyl Malonate

The palladium-catalyzed α-arylation of diethyl malonate stands as the state-of-the-art method for the synthesis of diethyl 4-bromophenylmalonate. This reaction involves the coupling of an aryl halide (in this case, 1-bromo-4-iodobenzene or a related brominated aromatic) with diethyl malonate in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.[3]

Reaction Scheme:

Figure 1: Palladium-catalyzed α-arylation of an aryl halide with diethyl malonate.

The mechanism of this reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) complex. Subsequent deprotonation of diethyl malonate by the base, followed by transmetalation (or a related process) and reductive elimination, yields the desired product and regenerates the active palladium(0) catalyst.

Copper-Catalyzed Arylation (Ullmann-type Reaction)

A more classical yet still relevant approach is the copper-catalyzed arylation of diethyl malonate, a variation of the Ullmann condensation. While traditional Ullmann conditions were harsh, modern modifications have led to milder and more efficient protocols. These often employ copper(I) salts as catalysts in the presence of a ligand and a base.[4]

Reaction Scheme:

Figure 2: Copper-catalyzed arylation of an aryl halide with diethyl malonate.

This method can be a cost-effective alternative to palladium-catalyzed reactions, although it may require higher reaction temperatures and longer reaction times.

Diazotization of 4-Bromoaniline

An alternative, though less common, route involves the diazotization of 4-bromoaniline, followed by a copper-catalyzed reaction with diethyl malonate. This method proceeds through a diazonium salt intermediate.[5]

Reaction Scheme:

Figure 3: Synthesis via diazotization of 4-bromoaniline.

This multi-step process can be effective but may involve the handling of potentially unstable diazonium salts.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as desired yield, cost of reagents, and available equipment. The following table provides a comparative summary of typical reaction parameters for the synthesis of diethyl arylmalonates.

| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 2 - 24 | 70 - 95 |

| Copper-Catalyzed Arylation | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100 - 140 | 12 - 48 | 60 - 85 |

| Diazotization Route | NaNO₂, HCl; Cu catalyst | - | Water, then organic | 0 - 5; then rt - 50 | 1 - 4 | 50 - 75 |

Note: Yields and reaction conditions are representative and can vary depending on the specific substrates, ligands, and reaction scale.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Diethyl 4-bromophenylmalonate

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of malonates.[3]

Materials:

-

1-Bromo-4-iodobenzene (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add cesium carbonate.

-

Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and Xantphos to the flask.

-

Add 1-bromo-4-iodobenzene and anhydrous toluene to the flask.

-

Add diethyl malonate to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford diethyl 4-bromophenylmalonate.

Characterization

The identity and purity of the synthesized diethyl 4-bromophenylmalonate should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the malonate, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons (including the carbon bearing the bromine), the carbonyl carbons of the esters, the methine carbon, the methylene carbons, and the methyl carbons.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups and vibrations associated with the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

Diethyl 4-bromophenylmalonate serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize both the aromatic ring and the malonate moiety.

-

Synthesis of Barbiturates and Heterocycles: Substituted phenylmalonates are classical precursors to 5,5-disubstituted barbiturates, a class of drugs with sedative and hypnotic properties.[7] The 4-bromophenyl group can be further modified via cross-coupling reactions to introduce diverse substituents, leading to novel barbiturate analogs with potentially improved therapeutic profiles. Moreover, diethyl 4-bromophenylmalonate is a valuable starting material for the synthesis of various heterocyclic compounds, such as pyrimidines and triazines, which are prevalent scaffolds in medicinal chemistry.[5][8]

-

Precursor to Complex Pharmaceutical Intermediates: The malonate portion of the molecule can be readily hydrolyzed and decarboxylated to yield 4-bromophenylacetic acid, another important pharmaceutical intermediate.[9] Alternatively, the active methylene proton can be removed to generate a nucleophile for further alkylation or acylation, enabling the construction of more complex carbon skeletons. The bromo-substituent on the phenyl ring allows for the introduction of various functional groups through reactions like Suzuki, Heck, and Sonogashira couplings, providing access to a vast chemical space for drug discovery.

Conclusion

Diethyl 4-bromophenylmalonate is a testament to the enabling power of modern synthetic organic chemistry. Its efficient and scalable synthesis, primarily through palladium-catalyzed cross-coupling reactions, has made it a readily accessible and highly valuable building block for the pharmaceutical and chemical industries. The strategic placement of the bromo and diethyl malonate functionalities provides a dual handle for molecular elaboration, allowing for the creation of diverse and complex molecules with significant therapeutic potential. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like diethyl 4-bromophenylmalonate in the drug discovery and development pipeline is set to expand even further. This guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge and practical insights necessary to leverage this key molecule in their pursuit of chemical innovation.

References

-

Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. (2023-02-06). (URL: [Link])

-

Ullmann condensation. Wikipedia. (URL: [Link])

-

Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- Process for the preparation of α-bromo-phenylacetic acids.

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. (URL: [Link])

- On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100, and Their Analogs. (URL: Not available)

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (URL: [Link])

- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (URL: Not available)

- CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (URL: Not available)

- US3714168A - Preparing alpha-bromomethyl ketones via substituted diethyl malonates.

- E2-14: Use of palladium(II)-phosphine complex in organic synthesis.

- A Simple Method for the Preparation of Substituted Phenoxyacrylic Acid Phenyl Esters. (URL: Not available)

- Wiley-VCH 2007 - Supporting Inform

- US2881209A - Preparation of phenylmalonic acid.

-

Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. (URL: [Link])

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). (URL: [Link])

-

Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. (2026-01-08). (URL: [Link])

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13). (URL: Not available)

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. library2.smu.ca [library2.smu.ca]

- 7. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]

- 8. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]

- 9. viduketha.nsf.ac.lk:8585 [viduketha.nsf.ac.lk:8585]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl 4-bromophenylmalonate

This guide provides a detailed technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for diethyl 4-bromophenylmalonate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple listing of chemical shifts to explain the underlying principles and electronic effects that govern the spectral appearance of this molecule.

Introduction: The Role of ¹³C NMR in Structural Analysis

In the realm of organic chemistry and drug development, the precise determination of molecular structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering insights into their electronic environments.[1] The chemical shift of each carbon atom is highly sensitive to its local chemical environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2][3]

Deciphering the ¹³C NMR Spectrum: A Predictive Analysis

The structure of diethyl 4-bromophenylmalonate presents a fascinating interplay of electronic effects that are reflected in its ¹³C NMR spectrum. The molecule can be deconstructed into three key components for analysis: the ethyl groups, the malonate core, and the 4-bromophenyl ring.

Due to the plane of symmetry in the 4-bromophenyl group, we expect to see a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum: four for the aromatic carbons and four for the diethyl malonate moiety.

The Diethyl Malonate Moiety:

The diethyl malonate portion of the molecule gives rise to four distinct carbon signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbons are significantly deshielded due to the electronegativity of the two oxygen atoms and the sp² hybridization. Their chemical shifts are typically found in the range of 160-180 ppm.[2] In diethyl 4-bromophenylmalonate, these two carbonyl carbons are chemically equivalent and are expected to produce a single resonance.

-

Methylene Carbons (-OCH₂-): The carbons of the methylene groups are directly attached to an electronegative oxygen atom, causing a downfield shift. These typically appear in the 60-80 ppm region.[2]

-

Methine Carbon (-CH-): The central carbon of the malonate, bonded to the aromatic ring, is a methine carbon. Its chemical shift will be influenced by the attached ester groups and the 4-bromophenyl ring.

-

Methyl Carbons (-CH₃): The terminal methyl carbons of the ethyl groups are the most shielded carbons in this fragment, appearing furthest upfield, typically in the 10-20 ppm range.

The 4-Bromophenyl Ring:

The chemical shifts of the aromatic carbons are determined by the electronic effects of the bromine atom and the diethyl malonate substituent.

-

Inductive and Resonance Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which deshields nearby carbons. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect), which tends to shield the ortho and para positions.

-

The "Heavy Atom Effect": An important phenomenon to consider with bromine is the "heavy atom effect."[4] Contrary to what would be predicted based solely on electronegativity, the large electron cloud of the bromine atom can cause increased shielding of the ipso-carbon (the carbon directly attached to the bromine). This results in an upfield shift for this carbon compared to what might be expected.[4]

-

Substituent Effects of the Diethyl Malonate Group: The diethyl malonate group is generally considered to be electron-withdrawing due to the inductive effect of the carbonyl groups.

Based on these principles, the predicted assignments for the aromatic carbons are as follows:

-

C1' (ipso to Bromine): This carbon will be influenced by the heavy atom effect of bromine, leading to a more upfield (shielded) position than might be anticipated.

-

C2' and C6' (ortho to Bromine): These carbons are equivalent due to symmetry. Their chemical shift will be a balance of the inductive withdrawal and resonance donation from the bromine, as well as the influence of the diethyl malonate group.

-

C3' and C5' (meta to Bromine): Also equivalent, these carbons are primarily influenced by the inductive effect of the bromine.

-

C4' (para to Bromine, ipso to Malonate): This carbon is deshielded by the electron-withdrawing diethyl malonate group.

The interplay of these effects is visually summarized in the diagram below.

Caption: Electronic effects influencing the ¹³C NMR chemical shifts in diethyl 4-bromophenylmalonate.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for diethyl 4-bromophenylmalonate. These values are estimated based on the analysis of similar compounds and established substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 | Deshielded by two electronegative oxygen atoms. |

| C4' | ~135 | Aromatic carbon attached to the electron-withdrawing malonate group. |

| C2'/C6' | ~132 | ortho to bromine, influenced by both inductive and resonance effects. |

| C3'/C5' | ~130 | meta to bromine, primarily influenced by the inductive effect. |

| C1' | ~122 | ipso to bromine, shielded by the "heavy atom effect". |

| -OCH₂- | ~62 | Attached to an electronegative oxygen atom. |

| -CH- | ~56 | Methine carbon attached to the aromatic ring and two carbonyl groups. |

| -CH₃ | ~14 | Shielded aliphatic carbon. |

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of diethyl 4-bromophenylmalonate, the following experimental protocol is recommended.

I. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of diethyl 4-bromophenylmalonate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5-10 times the longest T₁) is necessary to ensure full relaxation of all carbon nuclei.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

Caption: General workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts of diethyl 4-bromophenylmalonate. By understanding the fundamental principles of ¹³C NMR and the electronic effects of the substituents, researchers can confidently interpret the spectrum of this and related molecules. The provided experimental protocol offers a robust methodology for acquiring high-quality ¹³C NMR data, which is essential for accurate structural elucidation in chemical research and drug development.

References

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Kumar, K. ¹³C NMR spectroscopy. [Link]

- Nakanishi, W., Hayashi, S., & Matsuzaki, K. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC.

-

NMR Spectra of New Compounds. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. Diethyl 2-((4-bromophenylamino)methylene)malonate. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

- Grimblat, N., et al. (2015). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH.

-

Organic Syntheses Procedure. diethyl methylenemalonate. [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). [Link]

Sources

Introduction: Elucidating Molecular Structure with Vibrational Spectroscopy

An In-Depth Technical Guide to the FTIR Spectrum of Diethyl 4-Bromophenylmalonate

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Diethyl 4-bromophenylmalonate is a key building block, valued for its utility in synthesizing more complex molecular architectures. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for verifying the functional group identity of such molecules.[1] This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the expected FTIR spectrum of diethyl 4-bromophenylmalonate, explaining the theoretical underpinnings of the spectral features and offering a practical, field-proven protocol for data acquisition.

The power of FTIR lies in its ability to probe the vibrational modes of chemical bonds. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock. These absorption frequencies are unique to the type of bond (e.g., C=O, C-H, C-Br) and its immediate chemical environment, providing a distinct "fingerprint" of the molecule's functional groups. This guide will deconstruct the molecular structure of diethyl 4-bromophenylmalonate to predict and interpret its characteristic FTIR spectrum.

Section 1: Molecular Structure and Predicted Vibrational Modes

To understand the FTIR spectrum, we must first examine the molecule's constituent parts. Diethyl 4-bromophenylmalonate comprises a central malonate core, two ethyl ester groups, and a para-substituted bromophenyl ring. Each of these components contributes a unique set of vibrational bands to the overall spectrum.

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning (Causality: Contamination Removal): The ATR crystal surface (typically diamond or zinc selenide) must be impeccably clean. [2]Wipe the crystal with a lint-free swab dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely. This prevents cross-contamination from previous samples and ensures that only the current sample is measured.

-

Background Collection (Causality: System Self-Validation): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the instrument optics and the ambient atmosphere (e.g., CO₂ and water vapor). The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final data reflects only the sample's absorbance. This is a critical self-validating step.

-

Sample Application: Place a small amount of Diethyl 4-bromophenylmalonate (a single drop if liquid, a small mound of powder if solid) directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters for routine analysis are:

-

Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)

-

Range: 4000 - 400 cm⁻¹

-

-

Data Processing and Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Use the instrument software to identify peak positions and compare them against the expected values outlined in Section 3 to confirm the compound's identity.

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

Conclusion

The FTIR spectrum of Diethyl 4-bromophenylmalonate provides a rich set of data for its structural confirmation. By systematically analyzing the key regions of the spectrum, a researcher can confidently identify the presence of the defining functional groups: the aliphatic ethyl esters, the aromatic ring, and the carbon-bromine bond. The very strong ester carbonyl (C=O) stretch around 1740 cm⁻¹, the dual C-O ester stretches in the fingerprint region, and the strong out-of-plane bending band characteristic of para-substitution are the most definitive features. Following the robust ATR-FTIR protocol described ensures the acquisition of a high-quality, reliable spectrum, making FTIR an indispensable tool in the modern synthetic and pharmaceutical development laboratory.

References

- [No Title Found]

-

FTIR spectrum of bromine-modified epoxy resin. - ResearchGate. Available from: [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Available from: [Link]

-

FTIR spectra for aliphatic and aromatic bromine-based polyols: (a)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available from: [Link]

-

ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Available from: [Link]

-

Diethyl malonate - NIST WebBook. Available from: [Link]

-

Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 30(4), 26-31. Available from: [Link]

-

FTIR flame-retardants News 01/2005en - Shimadzu. Available from: [Link]

-

Berman, E. S. D., et al. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 123(21), 4579-4590. Available from: [Link]

-

Infrared Analysis of Commercial Diethyl Ethylmalonate. Analytical Chemistry, 28(10), 1642-1644. Available from: [Link]

-

Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019, February 18). Available from: [Link]

-

Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Available from: [Link]

- Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents.

-

Block, E., et al. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(7), 1047-1052. Available from: [Link]

-

Diethyl dibromomalonate - NIST WebBook. Available from: [Link]

-

Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available from: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl... - ResearchGate. Available from: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available from: [Link]

-

Hulet, R. (2021, March 3). 38a: Spectroscopy of benzene derivatives. YouTube. Available from: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25. Available from: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

Sources

Technical Deep Dive: Solid-State Characterization of Diethyl 4-bromophenylmalonate

Executive Summary

Diethyl 4-bromophenylmalonate (CAS 29263-83-0) represents a critical class of

This guide details the rigorous protocol for the synthesis, crystallization, and X-ray structural elucidation of this molecule. Because

Part 1: High-Fidelity Synthesis & Purification

Objective: Obtain chemically pure (>99%) material suitable for single-crystal growth, ensuring the bromine handle remains intact.

The Challenge: Selectivity

Standard

Optimized Protocol: Cu-Catalyzed Arylation

This method is preferred over Pd-catalysis for cost-efficiency and measuring selectivity when using 1-bromo-4-iodobenzene (coupling at the I-site, leaving Br intact).

Reagents:

-

Diethyl malonate (1.2 equiv)[1]

-

1-bromo-4-iodobenzene (1.0 equiv)

-

CuI (10 mol%) / 2-Picolinic acid (20 mol%)

- (1.5 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

-

Catalyst Pre-complexation: Add CuI and 2-picolinic acid; stir in dioxane for 15 mins to form the active catalytic species.

-

Substrate Addition: Add 1-bromo-4-iodobenzene, diethyl malonate, and

. -

Thermal Activation: Heat to 80°C for 24 hours. Note: Higher temperatures (>100°C) may risk decarboxylation.

-

Workup: Dilute with EtOAc, wash with

(aq) to remove copper species (blue aqueous layer). -

Purification: Flash column chromatography (Hexane:EtOAc 9:1). Target is often a viscous, pale yellow oil.

Synthesis Logic Diagram

Figure 1: Selective Copper-catalyzed arylation workflow targeting the iodine site to preserve the bromine functionality.

Part 2: Crystallization Strategy (The "Oily Ester" Problem)

Diethyl 4-bromophenylmalonate is prone to existing as a supercooled liquid due to the rotational freedom of the ethyl ester chains. Standard evaporation often fails.

Protocol A: Low-Temperature Solvent Diffusion (Preferred)

-

Dissolution: Dissolve 50 mg of the oil in a minimal amount (0.5 mL) of Dichloromethane (DCM) .

-

Antisolvent Layering: Carefully layer 2.0 mL of n-Pentane on top.

-

Thermal Gradient: Place the vial in a -20°C freezer. The slow diffusion of pentane into the DCM at low temperature reduces kinetic energy, locking the ethyl chains into a lattice.

Protocol B: In Situ Cryo-Crystallization (For stubborn oils)

If the substance remains liquid, use an Optical Heating and Crystallization Device (OHCD) on the diffractometer:

-

Mount a drop of the oil in a cryoloop.

-

Flash cool to 100 K (amorphous glass forms).

-

Slowly warm until devitrification (crystallization) is observed visually.

-

Anneal at that temperature to improve mosaicity before data collection.

Part 3: X-Ray Diffraction & Structural Analysis

Objective: Determine the Unit Cell, Space Group, and Packing Interactions.

Data Collection Parameters[1][2][3][4][5]

-

Radiation Source: Molybdenum (

,-

Reasoning: Copper sources (

) cause significant fluorescence with Bromine atoms, increasing background noise and reducing data quality.

-

-

Temperature: 100 K (

stream).-

Reasoning: Essential to minimize the thermal ellipsoids of the terminal methyl groups on the ester chains, which are otherwise highly disordered.

-

Structural Expectations & Analysis Checklist

When solving the structure (using SHELXT/SHELXL), focus on these three critical motifs:

1. The "Gull-Wing" Conformation

Malonate esters typically adopt a specific geometry to minimize dipole repulsion between the two carbonyl oxygens.

-

Metric to Measure: The torsion angle between the two

bonds. -

Expectation: The

groups will likely be syn-clinal or nearly orthogonal, resembling gull wings, rather than planar.

2. Halogen Bonding (

)

The bromine atom is a "sigma-hole" donor.

-

Interaction: Look for short contacts between the Bromine (Lewis acid) and the Carbonyl Oxygen (Lewis base) of a neighboring molecule.

-

Significance: This interaction directs the supramolecular assembly, often forming infinite 1D chains in the crystal lattice.

-

Distance Criteria:

Å (Sum of van der Waals radii for Br and O).

3. Weak Hydrogen Bonding (

)

The

-

Interaction: It will act as a hydrogen bond donor to a carbonyl oxygen.

Quantitative Data Summary (Simulated/Typical for Aryl Malonates)

Use these values as a baseline for validating your experimental solution.

| Parameter | Typical Value / Range | Structural Significance |

| Space Group | Centrosymmetric packing is favored to cancel dipoles. | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Indicates standard packing efficiency without voids. |

| C-Br Bond Length | 1.89 - 1.91 Å | Standard aromatic C-Br bond. |

| Ester Torsion ( | "Gull-wing" twist to minimize steric clash with phenyl ring. | |

| Density ( | Higher than alkyl malonates due to the heavy Br atom. |

Packing Logic Diagram

Figure 2: Hierarchical assembly of the crystal lattice driven by halogen bonding and conformational flexibility.

Part 4: Pharmaceutical Relevance

Understanding this structure is not merely academic; it dictates the material's behavior in drug development pipelines.

-

Polymorphism Risk: The flexibility of the ethyl chains suggests a high probability of polymorphism. Different conformers can lead to different melting points, affecting processability.

-

Downstream Coupling: The accessible surface area of the

bond in the crystal lattice predicts the efficiency of solid-state cross-coupling reactions (mechanochemistry). -

Bioisosterism: In drug design, this scaffold serves as a precursor to Indoprofen (NSAID) analogs. The crystal density and packing fraction help model the solubility profile of the final API.

References

-

Synthesis of

-Aryl Malonates:- Hennessy, E. J., & Buchwald, S. L. (2002).

-

Crystallographic Methodology for Oils

- Nolkov, A., et al. (2010). In situ cryocrystallization techniques for low-melting organic liquids. Journal of Applied Crystallography, 43, 134-139.

-

Halogen Bonding in Crystal Engineering

- Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry.

-

Structural Analog Reference (Diethyl Phenylmalonate)

- Cambridge Structural D

Sources

In-Depth Technical Guide: Spectroscopic Data of Diethyl 4-bromophenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-bromophenylmalonate (CAS No. 93139-85-6). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex phenylmalonate derivatives and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This document presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Diethyl 4-bromophenylmalonate, grounded in established chemical principles. While a publicly available, peer-reviewed source containing the complete experimental spectra for this specific compound could not be located, this guide synthesizes expected data based on the known spectroscopic behavior of its constituent functional groups and analogous structures.

Introduction

Diethyl 4-bromophenylmalonate is a disubstituted malonic ester featuring a 4-bromophenyl group attached to the α-carbon. Its structure combines the reactivity of a malonic ester with the synthetic utility of an aryl bromide, making it a versatile building block. Accurate spectroscopic characterization is the cornerstone of its application in multi-step syntheses, ensuring the identity and purity of the material. This guide is designed to serve as a practical reference for researchers, providing the foundational spectroscopic data and interpretation needed for its successful use in the laboratory.

Chemical Structure and Properties

To fully appreciate the spectroscopic data, it is crucial to understand the molecular structure of Diethyl 4-bromophenylmalonate.

Molecular Structure Diagram

Caption: Chemical structure of Diethyl 4-bromophenylmalonate.

| Property | Value | Source |

| CAS Number | 93139-85-6 | [1] |

| Molecular Formula | C₁₃H₁₅BrO₄ | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | CCOC(=O)C(C1=CC=C(Br)C=C1)C(=O)OCC | [2] |

| InChI Key | NEEVEYWBDFTMKS-UHFFFAOYSA-N | [2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for confirming the presence of the ethyl and phenyl groups and their respective environments. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of the protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded due to the inductive effect of the bromine atom. |

| ~ 7.2 | Doublet | 2H | Ar-H (meta to Br) | Less deshielded than the ortho protons. |

| ~ 4.2 | Quartet | 4H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. |

| ~ 4.0 | Singlet | 1H | Ar-CH -(CO₂Et)₂ | The methine proton is deshielded by the adjacent aromatic ring and two carbonyl groups. |

| ~ 1.2 | Triplet | 6H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl esters. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Diethyl 4-bromophenylmalonate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum.

-